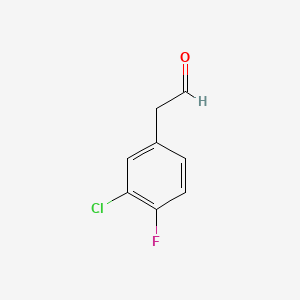

2-(3-Chloro-4-fluorophenyl)acetaldehyde

Description

2-(3-Chloro-4-fluorophenyl)acetaldehyde (C₈H₆ClFO, molecular weight ~172.58 g/mol) is an aromatic aldehyde featuring a chloro-fluoro-substituted phenyl ring. Its aldehyde functional group and halogenated aromatic system make it a versatile intermediate in organic synthesis, particularly in pharmaceutical and agrochemical applications. The compound’s reactivity is influenced by electron-withdrawing substituents (Cl, F), which polarize the aromatic ring and enhance electrophilic substitution at specific positions.

Properties

IUPAC Name |

2-(3-chloro-4-fluorophenyl)acetaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6ClFO/c9-7-5-6(3-4-11)1-2-8(7)10/h1-2,4-5H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BQHKNLUHANXUAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1CC=O)Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6ClFO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

172.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-Chloro-4-fluorophenyl)acetaldehyde typically involves the formylation of 3-chloro-4-fluorobenzene derivatives. One common method is the Vilsmeier-Haack reaction, where 3-chloro-4-fluorobenzene is treated with a formylating agent such as N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl3) to introduce the aldehyde group.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the formylation reaction.

Types of Reactions:

Oxidation: this compound can undergo oxidation reactions to form the corresponding carboxylic acid, 2-(3-chloro-4-fluorophenyl)acetic acid, using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Reduction: The aldehyde group can be reduced to the corresponding alcohol, 2-(3-chloro-4-fluorophenyl)ethanol, using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

Common Reagents and Conditions:

Oxidation: Potassium permanganate (KMnO4) in an acidic medium.

Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.

Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products:

Oxidation: 2-(3-chloro-4-fluorophenyl)acetic acid.

Reduction: 2-(3-chloro-4-fluorophenyl)ethanol.

Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Chloro-4-fluorophenyl)acetaldehyde is utilized in various fields of scientific research:

Chemistry: It serves as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound is used in the study of enzyme-catalyzed reactions involving aldehydes.

Medicine: It is a precursor in the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.

Industry: The compound is employed in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-(3-Chloro-4-fluorophenyl)acetaldehyde is primarily related to its reactivity as an aldehyde. It can form Schiff bases with amines, which are important intermediates in various biochemical pathways. The chloro and fluoro substituents on the phenyl ring can influence the compound’s reactivity and interaction with molecular targets, potentially affecting enzyme activity and receptor binding.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural differences and similarities with analogous compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups/Substituents | Key Structural Features |

|---|---|---|---|---|

| 2-(3-Chloro-4-fluorophenyl)acetaldehyde | C₈H₆ClFO | ~172.58 | Aldehyde, 3-Cl, 4-F | Linear aldehyde chain, halogenated aryl |

| 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | C₈H₆ClFO₂ | 188.59 | Ketone, 3-Cl, 4-F, 2-OH | Hydroxy-substituted ketone |

| (2-Chloro-3,6-difluorophenyl)acetaldehyde | C₈H₅ClF₂O | ~190.57 | Aldehyde, 2-Cl, 3-F, 6-F | Difluoro substitution on aryl ring |

| N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide | C₁₅H₁₃ClFNO₂ | 293.72 | Amide, 3-Cl, 4-F, 4-OCH₃ | Methoxy-substituted acetamide derivative |

Key Observations :

- Substituent Positioning : Halogen placement significantly alters electronic properties. For example, this compound has meta-Cl and para-F, while (2-Chloro-3,6-difluorophenyl)acetaldehyde () exhibits ortho-Cl and meta/para-F, which may redirect electrophilic attack patterns .

- Functional Groups: The aldehyde group in the target compound contrasts with the ketone in 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone () and the amide in N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide (). Aldehydes are generally more reactive than ketones or amides due to less steric hindrance and higher electrophilicity .

Physicochemical Properties

| Property | This compound | 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone | N-(3-Chloro-4-fluorophenyl)-2-(4-methoxyphenyl)acetamide |

|---|---|---|---|

| Solubility | Low in water; moderate in polar aprotic solvents | Higher in polar solvents due to -OH group | Moderate in DMF/DMSO; low in water |

| Stability | Prone to oxidation (aldehyde group) | Stable (ketone less reactive) | High (amide resonance stabilization) |

| Melting Point | Not reported; likely <100°C | Likely >100°C (hydrogen bonding from -OH) | ~150–170°C (crystalline amide structure) |

Notes:

- The hydroxy group in 1-(3-Chloro-4-fluoro-2-hydroxyphenyl)ethanone enhances solubility in polar solvents via hydrogen bonding, whereas the aldehyde’s lower polarity limits aqueous solubility .

- The acetamide derivative’s high stability arises from resonance delocalization in the amide group, making it less reactive toward nucleophiles compared to aldehydes or ketones .

Biological Activity

2-(3-Chloro-4-fluorophenyl)acetaldehyde is an aromatic aldehyde notable for its potential biological activities and applications in medicinal chemistry. Its unique structure, characterized by the presence of both chloro and fluoro substituents on the phenyl ring, enhances its reactivity and interaction with biological targets. This article reviews the compound's biological activity, synthesis, and its implications in various fields of research.

The molecular formula of this compound is C9H8ClF. The presence of halogen atoms affects its lipophilicity and reactivity, making it a compound of interest in drug development and organic synthesis.

| Property | Value |

|---|---|

| Molecular Formula | C9H8ClF |

| Molecular Weight | 188.61 g/mol |

| Melting Point | Not specified |

| Boiling Point | Not specified |

| Solubility | Soluble in organic solvents |

The biological activity of this compound is primarily attributed to its ability to form Schiff bases with amines. These intermediates play critical roles in various biochemical pathways, including enzyme-catalyzed reactions. The electron-withdrawing effects of the chloro and fluoro groups can modulate the compound's interaction with enzymes and receptors, potentially influencing their activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted on structurally related compounds, revealing significant activity against various cancer cell lines. For instance, compounds containing similar halogen substitutions have demonstrated IC50 values indicating their potency against cancer cells . Although direct data on this compound is sparse, its structural analogs suggest a promising profile for further investigation.

Synthesis and Applications

This compound can be synthesized through several methods involving the chlorination and fluorination of phenolic compounds followed by acetaldehyde formation. Its applications extend to:

- Medicinal Chemistry : As a precursor for synthesizing therapeutic agents targeting neurological and inflammatory diseases.

- Organic Synthesis : Serving as an intermediate in the production of complex organic molecules .

Case Studies

A study explored the synthesis of derivatives from this compound, demonstrating its versatility in creating compounds with enhanced biological activities. These derivatives were evaluated for their enzyme inhibition properties, particularly against acetylcholinesterase (AChE), which is crucial in treating Alzheimer's disease .

Table 2: Summary of Biological Activities from Related Compounds

| Compound Name | Activity Type | IC50 Value (µM) |

|---|---|---|

| 3-Chloro-4-fluorobenzaldehyde | AChE Inhibition | 20.15 ± 0.44 |

| Pyrimidine Derivative | Cytotoxicity | 40.54 (A549), 29.77 (Caco-2) |

| Fluorinated Sulfonamide | Antimicrobial | Active against E. coli |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.